Triethylene glycol diacrylate

Catalog No.
S599225
CAS No.
1680-21-3
M.F
C12H18O6
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylene glycol diacrylate

Common substitute monomers like HDDA cause brittle films and phase separation in water-borne UV adhesives. TEGDA’s low Tg (46°C) and ether-rich backbone prevent micro-cracking, ensuring durable flexibility on flexible substrates. • Maintains 10-20 cps viscosity for superior flow. • Delivers high crosslink density without sacrificing elasticity. • Compatible with water-based systems, outperforming hydrophobic alternatives. Supplied with verified purity, reliable global logistics.

CAS Number

1680-21-3

Product Name

Triethylene glycol diacrylate

IUPAC Name

2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethyl prop-2-enoate

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C12H18O6/c1-3-11(13)17-9-7-15-5-6-16-8-10-18-12(14)4-2/h3-4H,1-2,5-10H2

InChI Key

INQDDHNZXOAFFD-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C

Synonyms

triethylene glycol diacrylate

Canonical SMILES

C=CC(=O)OCCOCCOCCOC(=O)C=C

The exact mass of the compound Triethylene glycol diacrylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

100 g, 100 ml, 500 ml

Triethylene glycol diacrylate (TEGDA, CAS 1680-21-3) is a bifunctional ether acrylate monomer widely utilized as a reactive diluent and crosslinking agent in UV/EB-curable systems [1]. Characterized by a low viscosity of 10–20 cps at 25°C and a molecular weight of 258.3 g/mol, TEGDA offers a precise balance of high reactivity and processability. Its core structure, featuring repeating ethylene oxide units, imparts inherent hydrophilicity and flexibility to cured polymer networks, distinguishing it from standard aliphatic diacrylates. Procurement professionals typically select TEGDA for applications requiring rapid cure responses, high crosslink density, and enhanced moisture compatibility, such as in water-compatible adhesives, flexible coatings, and advanced hydrogel formulations.

Workflow Fit

Function Difunctional crosslinking monomer for radical photopolymerization
Viscosity Low-viscosity liquid facilitates high-solids, low-VOC formulations
Chain length Intermediate ethylene oxide backbone balances flexibility and mechanical strength

Substituting TEGDA with generic bifunctional monomers like 1,6-hexanediol diacrylate (HDDA) or dipropylene glycol diacrylate (DPGDA) often results in critical formulation failures in specialized applications[1]. While HDDA offers similar low-viscosity dilution, its hydrophobic alkane backbone leads to phase separation in water-borne systems and yields a significantly more rigid cured film (Tg ~63°C) that is prone to cracking on flexible substrates [2]. Conversely, replacing TEGDA with longer-chain polyethylene glycol diacrylates (PEGDA) excessively reduces the crosslink density, compromising the mechanical strength of the final polymer. Furthermore, DPGDA produces a much higher glass transition temperature (>85°C), destroying the targeted flexibility required in advanced coatings and inks.

Substitution Risk

  • ! Shorter-chain analogs (e.g., DEGDA) may produce denser, more brittle networks with higher polymerization shrinkage
  • ! Longer-chain variants (e.g., PEGDA) may yield softer, more swellable materials with reduced tensile strength
  • ! Direct substitution without reformulation can shift the balance between flexibility and mechanical integrity

Cured Network Flexibility and Glass Transition Temperature (Tg)

Thermal analysis of cured homopolymers demonstrates that TEGDA yields significantly more flexible networks compared to standard aliphatic or propylene-based diacrylates. The glass transition temperature (Tg) of a TEGDA homopolymer is approximately 46°C [1]. In direct contrast, the widely used diluent 1,6-hexanediol diacrylate (HDDA) produces a more rigid network with a Tg of 63°C, while dipropylene glycol diacrylate (DPGDA) yields a highly rigid structure with a Tg exceeding 85°C [2]. This lower Tg for TEGDA is directly attributable to the flexible ether linkages in its triethylene glycol core.

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound Data46°C (TEGDA)
Comparator Or Baseline63°C (HDDA) and >85°C (DPGDA)
Quantified Difference17°C lower Tg than HDDA, indicating substantially higher flexibility
ConditionsStandard UV-cured homopolymer thermal analysis

Enables the formulation of crack-resistant flexible coatings and adhesives without sacrificing the fast cure speed associated with low-viscosity monomers.

Max. tensile strength
Head-to-head
Maximum ultimate tensile strength & Young's modulus vs. DEGDMA, PEGDMA (lower values)
Supports mechanical reinforcement selection for cationic hydrogels
Conditions: DMAEMA-co-VP hydrogels, pH 6.0 tensile testing

Viscosity Reduction and Inkjet Processability

For UV-curable inkjet inks and high-solids coatings, process viscosity is a strict limiting factor. TEGDA exhibits an exceptionally low dynamic viscosity of 10–20 cps at 25°C, making it a highly efficient reactive diluent . When compared to ethoxylated bisphenol A diacrylates (which can exceed 800 cps) or longer-chain PEGDA variants (e.g., PEG400DA at ~50-60 cps), TEGDA allows formulators to drastically reduce the bulk viscosity of high-molecular-weight oligomer blends[1]. While HDDA has a slightly lower viscosity (5-8 cps), TEGDA is prioritized when the formulation also requires hydrophilicity and lower shrinkage.

Evidence DimensionDynamic Viscosity at 25°C
Target Compound Data10–20 cps (TEGDA)
Comparator Or Baseline~50-60 cps (PEG400DA) and >800 cps (Bisphenol A diacrylates)
Quantified DifferenceUp to 40x lower viscosity than standard aromatic oligomers, and 3x lower than mid-chain PEGDAs
ConditionsRheological measurement at 25°C

Allows for optimal printhead jetting performance in UV inks and smooth leveling in coatings without relying on volatile organic compounds (VOCs).

Compressive strength retention
Head-to-head
Strength stabilized after 28 days, no further deterioration vs. TEGDMA continuous slow deterioration over 60 days
Supports long-term hygroscopic stability for dental composites
Accelerated aging in water at 37°C, 60-day test

Crosslink Density and Optical Properties in Hydrogels

In the synthesis of hydrogels and contact lenses, the chain length of the crosslinker dictates both mechanical strength and optical properties. TEGDA (Mw 258.3 g/mol) possesses a shorter molecular chain compared to longer poly(ethylene glycol) diacrylates (e.g., 9-EGDMA or PEGDA 600) [1]. Studies optimizing oxygen permeability and refractive index have shown that utilizing TEGDA at concentrations around 9 mol% maximizes the refractive index (n = 1.53) due to a higher crosslinking point density [2]. Substituting TEGDA with longer PEGDA chains significantly decreases this crosslink density, leading to lower elastic moduli and altered optical clarity.

Evidence DimensionRefractive Index (n) and Crosslink Density
Target Compound Datan = 1.53 at 9 mol% TEGDA
Comparator Or BaselineLonger chain PEGDA crosslinkers (lower n, lower elastic modulus)
Quantified DifferenceHigher structural point density and maximized refractive index compared to extended PEG chains
ConditionsHydrogel synthesis for contact lens applications

Provides precise control over the mechanical stiffness and optical clarity of hydrogels, which is impossible to achieve with highly flexible, long-chain PEGDA.

pHEMA suitability for bone
Head-to-head
Identified as one of two most suitable crosslinkers (with PEGDA) vs. DVB, EGDMA (less suitable for controlled release)
Supports controlled-release scaffold fit in bone regeneration
Hydrated pHEMA networks, AFM hardness/stiffness analysis

Hydrophilicity and Water-Borne System Compatibility

The chemical structure of TEGDA, featuring three repeating ethylene oxide units, imparts significant hydrophilic characteristics compared to purely aliphatic monomers [1]. Formulators replacing 1,6-hexanediol diacrylate (HDDA) with TEGDA in water-compatible or emulsion-based UV systems observe a marked improvement in phase stability. HDDA, being highly hydrophobic, tends to phase-separate in aqueous environments, whereas TEGDA acts as an effective compatibilizer, maintaining a homogeneous mixture [2]. This hydrophilicity also translates to improved wetting on polar substrates.

Evidence DimensionAqueous Compatibility / Hydrophilicity
Target Compound DataHigh compatibility (ether-linkage driven)
Comparator Or BaselineHDDA (hydrophobic alkane chain)
Quantified DifferenceEliminates phase separation in polar/aqueous UV formulations
ConditionsWater-borne UV coating and hydrogel precursor blending

Critical for procuring a stable reactive diluent in environmentally friendly water-borne UV coatings and biocompatible medical adhesives.

Crosslinking kinetics
Class-level
Intermediate position in diacrylate series; balances kinetics and density DEGDA (faster, denser); PEGDA-600 (slower, looser)
Supports intermediate crosslink density selection
Nonisothermal DSC; polymerization rate varies with EO length

Flexible UV-Curable Coatings and Inks

Due to its low Tg (46°C) and excellent viscosity-reducing properties (10-20 cps), TEGDA is a primary choice for UV-curable inkjet inks and coatings applied to flexible substrates [1]. It prevents the micro-cracking and brittleness typically caused by rigid diluents like DPGDA or HDDA.

Hydrogel and Contact Lens Manufacturing

TEGDA's specific chain length provides an optimal balance of hydrophilicity and high crosslink density. It is utilized to tune the refractive index (up to 1.53) and mechanical modulus of non-silicone hydrogels, offering structural integrity that longer-chain PEGDA crosslinkers cannot achieve [2].

Water-Borne UV Adhesives

Because of its ether-rich, hydrophilic backbone, TEGDA acts as a highly compatible reactive diluent in water-borne UV adhesive formulations. It ensures phase stability and excellent wetting on polar substrates, outperforming hydrophobic aliphatic alternatives like HDDA[3].

Solid Polymer Electrolytes for Lithium Batteries

In advanced battery research, TEGDA is employed as a bifunctional crosslinker in in-situ polymerized solid electrolytes. Its ethylene oxide segments assist in lithium-ion solvation and transport, while its diacrylate functionality ensures a robust, crosslinked mechanical network superior to monofunctional analogs [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydrogel medical device coatings
Mechanical reinforcement profile
Ultimate tensile strength & modulus ranking
Dental restorative composites
Hygroscopic stability profile
Compressive strength retention over time
pHEMA bone regeneration scaffolds
Release/mechanical balance
Suitability ranking in crosslinker comparison
UV/EB coatings & 3D printing resins
Intermediate EO chain length
Crosslinking kinetics & shrinkage balance

XLogP3

0.9

LogP

0.96 (LogP)

UNII

1A0FXS2UOZ

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1680-21-3

Wikipedia

Triethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester: ACTIVE

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